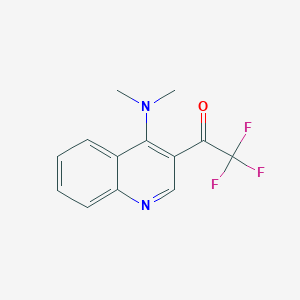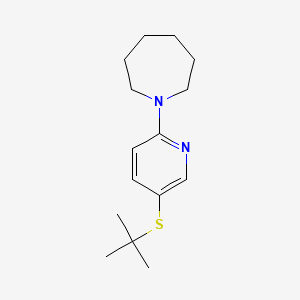
1-(5-(tert-Butylthio)pyridin-2-yl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(terc-butiltio)piridin-2-il)azepano es un compuesto orgánico que presenta un anillo de piridina sustituido con un grupo terc-butiltio en la posición 5 y un anillo de azepano en la posición 2
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-(5-(terc-butiltio)piridin-2-il)azepano típicamente implica los siguientes pasos:
Formación del anillo de piridina: El anillo de piridina se puede sintetizar a través de varios métodos, incluyendo la síntesis de piridina de Hantzsch o la síntesis de Chichibabin.
Introducción del grupo terc-butiltio: El grupo terc-butiltio se puede introducir mediante una reacción de sustitución nucleofílica utilizando terc-butiltiol y un grupo saliente adecuado en el anillo de piridina.
Formación del anillo de azepano: El anillo de azepano se puede sintetizar a través de reacciones de ciclización que involucran precursores apropiados como aminoalcoholes o diaminas.
Acoplamiento de los anillos de piridina y azepano: El paso final implica el acoplamiento del anillo de piridina con el anillo de azepano mediante una reacción adecuada, como una sustitución nucleofílica o una reacción de condensación.
Métodos de Producción Industrial
La producción industrial de 1-(5-(terc-butiltio)piridin-2-il)azepano puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas y catalizadores para mejorar el rendimiento y la pureza. El proceso puede incluir reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas avanzadas de purificación como la cromatografía y la cristalización.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-(5-(terc-butiltio)piridin-2-il)azepano puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo terc-butiltio se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: El anillo de piridina se puede reducir para formar derivados de piperidina.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrofílica en el anillo de piridina o en el anillo de azepano.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, ácido m-cloroperbenzoico y permanganato de potasio.
Reducción: Se pueden utilizar agentes reductores como hidruro de aluminio y litio, borohidruro de sodio e hidrogenación catalítica.
Sustitución: Se pueden utilizar reactivos como haluros de alquilo, cloruros de acilo y cloruros de sulfonilo para reacciones de sustitución.
Principales Productos Formados
Oxidación: Sulfoxidos y sulfonas.
Reducción: Derivados de piperidina.
Sustitución: Varios derivados sustituidos de piridina y azepano.
Aplicaciones Científicas De Investigación
1-(5-(terc-butiltio)piridin-2-il)azepano tiene varias aplicaciones en la investigación científica, incluyendo:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.
Biología: Investigado por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible agente terapéutico debido a sus características estructurales únicas.
Industria: Utilizado en el desarrollo de nuevos materiales y como precursor para la síntesis de polímeros funcionalizados.
Mecanismo De Acción
El mecanismo de acción de 1-(5-(terc-butiltio)piridin-2-il)azepano implica su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos a través de:
Unión a enzimas o receptores: Modificando su actividad y provocando efectos biológicos posteriores.
Interactuando con membranas celulares: Afecta la fluidez y permeabilidad de la membrana.
Inhibiendo o activando vías de señalización: Provocando cambios en los procesos celulares como la proliferación, la apoptosis y la diferenciación.
Comparación Con Compuestos Similares
Compuestos Similares
1-(5-(terc-butiltio)piridin-2-il)piperidina: Estructura similar con un anillo de piperidina en lugar de un anillo de azepano.
1-(5-(terc-butiltio)piridin-2-il)morfolina: Estructura similar con un anillo de morfolina en lugar de un anillo de azepano.
1-(5-(terc-butiltio)piridin-2-il)pirrolidina: Estructura similar con un anillo de pirrolidina en lugar de un anillo de azepano.
Singularidad
1-(5-(terc-butiltio)piridin-2-il)azepano es único debido a la presencia tanto de un grupo terc-butiltio como de un anillo de azepano, lo que confiere propiedades químicas y biológicas distintas. La combinación de estas características estructurales lo convierte en un compuesto valioso para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C15H24N2S |
|---|---|
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
1-(5-tert-butylsulfanylpyridin-2-yl)azepane |
InChI |
InChI=1S/C15H24N2S/c1-15(2,3)18-13-8-9-14(16-12-13)17-10-6-4-5-7-11-17/h8-9,12H,4-7,10-11H2,1-3H3 |
Clave InChI |
FCJIIUKQYUOPMZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)SC1=CN=C(C=C1)N2CCCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




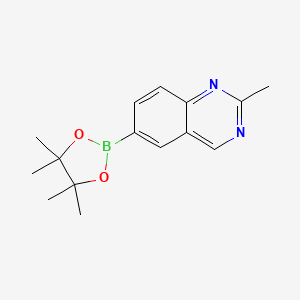

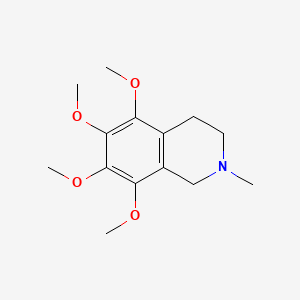

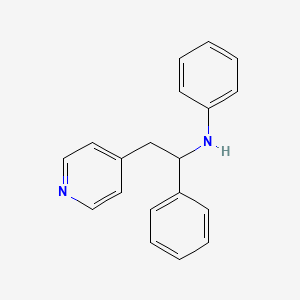
![tert-Butyl 7-cyano-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B11850155.png)


